2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid
2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid
APF is an aromatic amino-fluorescein derivative and fluorescent probe for highly reactive radicals. It has low intrinsic fluorescence, however, upon oxidation by hydroxyl radical, hypochlorite ion, and certain peroxidase intermediates, it is converted to the highly fluorescent molecule fluorescein, facilitating the detection of highly reactive biological radicals. APF is not oxidized by nitric oxide (NO), hydrogen peroxide (H2O2), or other oxidants. Fluorescein displays excitation/emission maxima of 490/515 nm, respectively.
The biology of highly reactive oxygen radical species is of great interest in many biomedical research disciplines, including, neurodegeneration and aging, cancer, and infectious diseases. There are a number of fluorescent reagents that can be used to detect free radicals, such as 2,7-dichlorodihydrofluorescein (DCDHF), but they have significant limitations due to their facile oxidation by light and numerous non-radical oxidants such as hydrogen peroxide (H2O2). APF is an aromatic amino-fluorescein derivative that has little intrinsic fluorescence. It undergoes oxidation only by the hydroxyl radical, hypochlorite ion, and certain peroxidase intermediates, but is inert to NO, H2O2, superoxide, and other oxidants. Upon oxidation, APF is converted to the highly fluorescent molecule fluorescein, allowing the simple direct detection of highly reactive biological radicals.
The biology of highly reactive oxygen radical species is of great interest in many biomedical research disciplines, including, neurodegeneration and aging, cancer, and infectious diseases. There are a number of fluorescent reagents that can be used to detect free radicals, such as 2,7-dichlorodihydrofluorescein (DCDHF), but they have significant limitations due to their facile oxidation by light and numerous non-radical oxidants such as hydrogen peroxide (H2O2). APF is an aromatic amino-fluorescein derivative that has little intrinsic fluorescence. It undergoes oxidation only by the hydroxyl radical, hypochlorite ion, and certain peroxidase intermediates, but is inert to NO, H2O2, superoxide, and other oxidants. Upon oxidation, APF is converted to the highly fluorescent molecule fluorescein, allowing the simple direct detection of highly reactive biological radicals.
Brand Name:
Vulcanchem
CAS No.:
359010-70-1
VCID:
VC21116093
InChI:
InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14H,27H2,(H,29,30)
SMILES:
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O
Molecular Formula:
C26H17NO5
Molecular Weight:
423.4 g/mol
2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid
CAS No.: 359010-70-1
Cat. No.: VC21116093
Molecular Formula: C26H17NO5
Molecular Weight: 423.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | APF is an aromatic amino-fluorescein derivative and fluorescent probe for highly reactive radicals. It has low intrinsic fluorescence, however, upon oxidation by hydroxyl radical, hypochlorite ion, and certain peroxidase intermediates, it is converted to the highly fluorescent molecule fluorescein, facilitating the detection of highly reactive biological radicals. APF is not oxidized by nitric oxide (NO), hydrogen peroxide (H2O2), or other oxidants. Fluorescein displays excitation/emission maxima of 490/515 nm, respectively. The biology of highly reactive oxygen radical species is of great interest in many biomedical research disciplines, including, neurodegeneration and aging, cancer, and infectious diseases. There are a number of fluorescent reagents that can be used to detect free radicals, such as 2,7-dichlorodihydrofluorescein (DCDHF), but they have significant limitations due to their facile oxidation by light and numerous non-radical oxidants such as hydrogen peroxide (H2O2). APF is an aromatic amino-fluorescein derivative that has little intrinsic fluorescence. It undergoes oxidation only by the hydroxyl radical, hypochlorite ion, and certain peroxidase intermediates, but is inert to NO, H2O2, superoxide, and other oxidants. Upon oxidation, APF is converted to the highly fluorescent molecule fluorescein, allowing the simple direct detection of highly reactive biological radicals. |
|---|---|
| CAS No. | 359010-70-1 |
| Molecular Formula | C26H17NO5 |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | 2-[3-(4-aminophenoxy)-6-oxoxanthen-9-yl]benzoic acid |
| Standard InChI | InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14H,27H2,(H,29,30) |
| Standard InChI Key | GIERQYKZWFLVGR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O |
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